Potassium (4-cyclohexylphenyl)trifluoroboranuide
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Overview
Description
Potassium (4-cyclohexylphenyl)trifluoroboranuide is a chemical compound with the molecular formula C12H15BF3K. It is a member of the potassium organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions . This compound is particularly notable for its use in metal-catalyzed cross-coupling reactions, which are essential in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium (4-cyclohexylphenyl)trifluoroboranuide typically involves the reaction of 4-cyclohexylphenylboronic acid with potassium fluoride and boron trifluoride etherate. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from affecting the reaction . The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, crystallization techniques are employed to purify the compound, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Potassium (4-cyclohexylphenyl)trifluoroboranuide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids.
Reduction: It can be reduced to form boranes.
Substitution: It participates in nucleophilic substitution reactions, particularly in metal-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) and dimethylformamide (DMF). Typical reaction conditions involve temperatures ranging from room temperature to 100°C, depending on the specific reaction .
Major Products
The major products formed from reactions involving this compound are often complex organic molecules, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
Potassium (4-cyclohexylphenyl)trifluoroboranuide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which potassium (4-cyclohexylphenyl)trifluoroboranuide exerts its effects is primarily through its role as a nucleophilic partner in metal-catalyzed cross-coupling reactions. The compound interacts with palladium or other metal catalysts to form intermediate complexes, which then undergo reductive elimination to form the desired carbon-carbon bonds . This process involves several molecular targets and pathways, including the activation of the boron-fluorine bond and the formation of transient organometallic species .
Comparison with Similar Compounds
Similar Compounds
- Potassium phenyltrifluoroboranuide
- Potassium (4-methylphenyl)trifluoroboranuide
- Potassium (4-tert-butylphenyl)trifluoroboranuide
Uniqueness
Potassium (4-cyclohexylphenyl)trifluoroboranuide is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties. This makes it particularly effective in certain cross-coupling reactions where other similar compounds may not perform as well .
Properties
IUPAC Name |
potassium;(4-cyclohexylphenyl)-trifluoroboranuide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BF3.K/c14-13(15,16)12-8-6-11(7-9-12)10-4-2-1-3-5-10;/h6-10H,1-5H2;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPIXRFDEMQGRFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)C2CCCCC2)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BF3K |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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